1-Cbz-Amino-3-methylaminopropane hydrochloride

Peptide Synthesis Orthogonal Protection Hydrogenolysis

Multi-step syntheses requiring sequential amine functionalization often fail with unprotected 3-methylaminopropylamine due to uncontrolled cross-reactivity, while Boc-protected analogs are labile under acidic conditions. This Cbz-protected unsymmetrical diamine solves both challenges: - Orthogonal protection: Cbz group on the primary amine is stable to acids yet cleavable by hydrogenolysis, enabling selective deprotection independent of acid-labile groups. - Ready-to-couple: Free secondary methylamine on the propyl chain allows direct amide bond formation or reductive amination without deprotection steps. - HCl salt: Supplied as the hydrochloride for enhanced aqueous solubility (logP 3.11) and direct use in aqueous coupling conditions, eliminating additional salt formation steps. Ideal for peptide mimetics, modified amino acids, and PROTAC linker construction where differentiated diamine cores are required.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
CAS No. 1179362-09-4
Cat. No. B1419228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-Amino-3-methylaminopropane hydrochloride
CAS1179362-09-4
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCNCCCNC(=O)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15);1H
InChIKeyVFVHGWSCWTXESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-Amino-3-methylaminopropane Hydrochloride Overview


1-Cbz-Amino-3-methylaminopropane hydrochloride (CAS 1179362-09-4) is a selectively protected unsymmetrical diamine intermediate characterized by a benzyloxycarbonyl (Cbz) protecting group on the primary amine terminus and a free secondary methylamine on the propyl chain, supplied as the hydrochloride salt for enhanced stability and solubility . The compound features the molecular formula C12H19ClN2O2, a molecular weight of 258.74 g/mol, and is structurally identified as benzyl N-[3-(methylamino)propyl]carbamate hydrochloride [1]. Its dual functionality—one protected amine for sequential coupling and one reactive methylamine for immediate derivatization—positions it as a key building block in multi-step organic syntheses where orthogonal protection strategies are required .

Cbz-protected unsymmetrical diamine for multi-step synthesis with orthogonal amine deprotection strategies.
Hydrochloride salt form supports direct use in aqueous coupling without additional neutralization.
Selective sequential functionalization: Cbz on primary amine, free secondary methylamine for immediate derivatization.

1-Cbz-Amino-3-methylaminopropane Hydrochloride: Substitution Issues


Generic substitution with unprotected 3-methylaminopropylamine (CAS 6291-84-5) or alternative N-protected analogs (e.g., Boc-protected variants) fails due to orthogonal protection requirements and differential physicochemical properties. The unprotected diamine undergoes uncontrolled cross-reactivity in multi-step sequences, while Boc-protected analogs lack acidic stability and are cleaved under conditions where the Cbz group remains intact [1]. The Cbz group in this compound provides hydrogenolytic lability orthogonal to acid-labile groups like Boc, enabling selective deprotection in complex molecular architectures [2]. Additionally, the hydrochloride salt form confers aqueous solubility (logP 3.11) superior to the free base (logD ~1.06), facilitating direct use in aqueous coupling conditions without additional salt formation steps [3].

Target compound
Cbz group stable to acidic conditions, cleaved by hydrogenolysis — orthogonal to acid-labile protecting groups.
Substitute risk
Boc-protected analogs cleaved under acidic conditions; orthogonal deprotection profile may not transfer.
Target compound
Hydrochloride salt: enhanced aqueous solubility, crystalline solid for reliable handling.
Substitute risk
Free base or unprotected diamine may require additional salt formation and can lead to uncontrolled reactivity.

1-Cbz-Amino-3-methylaminopropane Hydrochloride: Differentiation from Analogs


Deprotection Orthogonality: Cbz vs. Boc

The Cbz protecting group in 1-Cbz-Amino-3-methylaminopropane hydrochloride is stable to acidic conditions (e.g., TFA, HCl/dioxane) that quantitatively cleave Boc groups, enabling orthogonal deprotection strategies in complex syntheses [1]. This differential stability is quantified by deprotection half-lives under standard conditions: Cbz remains >95% intact after 1 hour in 50% TFA/DCM, whereas Boc is >99% cleaved within 30 minutes [2]. Conversely, Cbz is rapidly removed by catalytic hydrogenation (Pd/C, H₂) within 1-4 hours, conditions under which Boc is stable [3].

Cbz vs. Boc lability
Class-level inference
Cbz remains >95% intact after 1 h in 50% TFA/DCM; Boc >99% cleaved within 30 min. Opposite stability under H₂/Pd-C.
Supports orthogonal deprotection strategy in complex sequences.
Verify in specific synthetic system; class-level data.
Peptide Synthesis Orthogonal Protection Hydrogenolysis

Hydrochloride Salt vs. Free Base: Solubility & Handling

1-Cbz-Amino-3-methylaminopropane hydrochloride exists as a white crystalline powder with aqueous solubility enhanced by the hydrochloride counterion, whereas the corresponding free base (benzyl 3-(methylamino)propylcarbamate, CAS 543745-14-8, MW 222.28) is a less polar, lower-melting solid with reduced water solubility . The calculated LogP for the hydrochloride is 3.11, compared to a predicted LogP of approximately 2.1 for the free base, indicating greater lipophilicity but superior aqueous dissolution due to salt formation [1]. The free base exhibits a density of 1.061 g/cm³, while the hydrochloride salt has a higher molecular weight and crystalline lattice energy, contributing to its solid-state stability .

Salt vs. free base
Data to verify
Hydrochloride salt: crystalline, water-soluble; free base (CAS 543745-14-8): lower aqueous solubility, liquid/waxy solid.
May simplify aqueous coupling workflows and storage.
Solubility assessment from predicted LogP; confirm experimentally.
Aqueous Solubility Salt Form Handling Properties

Purity Specifications: Vendor vs. Industry Standards

Commercially available 1-Cbz-Amino-3-methylaminopropane hydrochloride is supplied with minimum purity specifications ranging from 95% to 98% as determined by HPLC, NMR, or GC, with batch-specific certificates of analysis available from multiple suppliers . This level of purity exceeds the typical >90% threshold for research-grade intermediates and aligns with pharmaceutical intermediate requirements where impurities can propagate through multi-step syntheses . The hydrochloride salt form contributes to this purity profile by reducing amine oxidation and carbonate formation during storage, common degradation pathways observed in unprotected diamines and free base forms .

Purity specifications
Specification review
95–98% (HPLC/NMR/GC) across suppliers; batch-specific COA available.
Matches typical research-grade intermediate requirements.
Verify batch certificate before use in sensitive sequences.
Chemical Purity Quality Control Procurement Specifications

1-Cbz-Amino-3-methylaminopropane Hydrochloride: Applications


Peptide Mimetics and Modified Amino Acid Synthesis

The compound serves as a protected diamine building block for the synthesis of peptide mimetics and modified amino acids where orthogonal protection is required. The Cbz-protected primary amine can be selectively deprotected by hydrogenolysis after coupling the free secondary methylamine to a carboxylic acid or other electrophile, enabling sequential functionalization without protecting group interference .

Small Molecule Drug Intermediate Preparation

As a Cbz-protected N-methyl-1,3-propanediamine derivative, this compound is employed in the preparation of pharmaceutical intermediates requiring a differentiated diamine core. The hydrochloride salt form facilitates direct use in aqueous coupling reactions, while the Cbz group provides stability during multi-step sequences involving acidic or basic conditions .

PROTAC Linker and Bifunctional Molecule Construction

The unsymmetrical diamine structure with one protected and one reactive amine makes this compound suitable for constructing PROTAC linkers and other heterobifunctional molecules. Sequential derivatization of the two amine termini enables precise control over linker length and functional group orientation .

Application
Selection Property
Validation Focus
Peptide mimetic & modified amino acid synthesis
Orthogonal Cbz protection; sequential amine unmasking
Hydrogenolytic deprotection after coupling; no cross-reactivity with acid-labile groups
Small molecule drug intermediate preparation
Hydrochloride salt for aqueous coupling; stable crystalline form
Direct use in water/organic mixtures; consistent handling and storage
PROTAC linker & bifunctional molecule construction
Unsymmetrical diamine with one protected, one free amine
Controlled sequential derivatization; linker orientation control

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